3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid
Overview
Description
3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid, also known as HTEA, is a natural flavonoid compound that has been found to have potential therapeutic applications in various fields of scientific research. This compound is derived from the plant species Euphorbia hirta L., which is commonly used in traditional medicine for the treatment of various ailments.
Scientific Research Applications
Antineoplastic Activity
A key aspect of the scientific research on 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid and related compounds involves their potential antineoplastic (anti-cancer) activity. For instance, a study demonstrated that certain derivatives, synthesized through specific reactions, displayed significant antineoplastic activities on human tumor cell lines (Gašparová et al., 2013). Another research explored the synthesis and antineoplastic screening of novel pyridin-2(1H)-ones, finding selective inhibition of tumor cell growth at certain concentrations (Lácová et al., 2018).
Antibacterial Activity
Some studies have investigated the antibacterial properties of related compounds. One such study synthesized novel triazolyl pyranochromen-2(1H)-one derivatives and evaluated their antibacterial activity, revealing moderate activity against various bacterial strains (Kumar et al., 2016).
Synthesis Methods
A considerable amount of research focuses on the synthesis methods of these compounds. For example, efficient synthesis methods have been developed for dihydropyrano[3,2-c]chromene derivatives, offering potential in various applications (Heravi et al., 2008). Another study outlined a novel and efficient synthesis of 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones by re-cyclization, offering insights into chemical processes and potential pharmaceutical applications (Lácová et al., 2018).
properties
IUPAC Name |
3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLSXINEVHWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoapetalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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